molecular formula C12H16N2O B11898972 1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone

1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone

Cat. No.: B11898972
M. Wt: 204.27 g/mol
InChI Key: JVRHFFSHBQGXFS-UHFFFAOYSA-N
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Description

1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This pyrrolidine derivative shares structural similarities with other pharmacologically active compounds containing the pyrrolidine ring, a key scaffold found in nootropic agents and neuroprotective candidates . The presence of both amino and phenyl substituents on the pyrrolidine ring suggests potential for diverse interactions with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. Research Applications and Value: The primary research value of this compound lies in its potential as a building block for developing novel therapeutic agents. Pyrrolidine-based compounds are extensively studied for their neuroprotective properties. For instance, related phenylpyrrolidine derivatives have demonstrated significant efficacy in improving cognitive functions and reducing neurological deficits in in vivo models of ischemic stroke . Furthermore, structurally analogous 2-aminopentanophenones are recognized for their potent inhibitory activity on monoamine transporters, particularly the dopamine (DAT) and norepinephrine (NET) transporters, with selectivity over the serotonin transporter (SERT) . This makes such compounds valuable probes for studying the neurotransmission systems involved in various neurological disorders. Note to Researchers: The specific pharmacological profile, mechanism of action, and binding affinity for this exact compound have not been fully characterized and represent an area for further investigation. Researchers are encouraged to explore its potential as a nootropic, neuroprotective, or monoamine transporter-modulating agent based on the established activities of its structural analogs. Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments, including consulting Safety Data Sheets (SDS), before handling the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(3-amino-4-phenylpyrrolidin-1-yl)ethanone

InChI

InChI=1S/C12H16N2O/c1-9(15)14-7-11(12(13)8-14)10-5-3-2-4-6-10/h2-6,11-12H,7-8,13H2,1H3

InChI Key

JVRHFFSHBQGXFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C(C1)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nitroalkene Cyclization

A common method involves the cyclization of nitroalkene precursors. Ethyl cinnamate reacts with nitromethane under basic conditions to form a nitro compound, which undergoes catalytic hydrogenation to yield the pyrrolidine ring. For example:

Ethyl cinnamate+NitromethaneNaOEtNitro intermediateH2/Pd-C4-Phenylpyrrolidin-3-amine\text{Ethyl cinnamate} + \text{Nitromethane} \xrightarrow{\text{NaOEt}} \text{Nitro intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} 4\text{-Phenylpyrrolidin-3-amine}

This method, adapted from phenotropil synthesis, achieves a 36% yield after purification.

Michael Addition-cyclization

Linear precursors such as 3-phenylpropionaldehyde derivatives can undergo Michael addition with acrylonitrile, followed by cyclization and reduction to form the pyrrolidine core. This route is advantageous for scalability but requires careful control of stereochemistry.

Functionalization of the Pyrrolidine Core

Introduction of the Amino Group

The 3-amino substituent is typically introduced via:

  • Nitro Reduction : Nitro groups at position 3 are reduced using hydrogen gas and palladium on carbon (Pd/C) or sodium borohydride (NaBH₄). For instance, hydrogenation of 3-nitro-4-phenylpyrrolidine at 60°C and 50 psi H₂ yields the amine with >90% conversion.

  • Reductive Amination : Condensation of 4-phenylpyrrolidin-3-one with ammonium acetate in the presence of NaBH₃CN achieves direct amination, though yields are moderate (50–60%).

Acetylation at Position 1

The ethanone group is installed via Friedel-Crafts acylation or nucleophilic substitution:

Pyrrolidine+Acetyl chlorideAlCl31-Acetylpyrrolidine\text{Pyrrolidine} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} 1\text{-Acetylpyrrolidine}

Optimal conditions use dichloromethane as the solvent and stoichiometric AlCl₃, achieving 70–75% yield.

Convergent Synthesis Pathways

Stepwise Alkylation-Acylation

A two-step protocol combines alkylation and acylation:

  • Alkylation : 4-Phenylpyrrolidin-3-amine reacts with chloroacetamide in toluene using NaOMe as a base, yielding 1-carbamoylmethyl-4-phenylpyrrolidine.

  • Acylation : The carbamoylmethyl intermediate undergoes hydrolysis and acetylation to form the ethanone group.

One-Pot Tandem Reactions

Recent advances utilize tandem reductive amination-acylation in a single reactor. For example, treating 4-phenylpyrrolidin-3-one with ammonium acetate and acetyl chloride under hydrogen gas achieves 65% overall yield, reducing purification steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Toluene : Preferred for alkylation due to its ability to azeotrope water, enhancing reaction efficiency.

  • Methanol : Ideal for reductions, as it stabilizes intermediates and facilitates catalyst recycling.

Catalytic Systems

  • Pd/C : Standard for nitro reductions, though PtO₂ offers faster kinetics at higher temperatures.

  • NaBH₄ : Cost-effective for small-scale aminations but less selective than catalytic hydrogenation.

Analytical Data and Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : δ 1.8–2.1 ppm (pyrrolidine CH₂), δ 2.4 ppm (COCH₃), δ 7.2–7.4 ppm (phenyl).

  • HPLC : Purity ≥95% with C18 column and acetonitrile/water gradient .

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone in models of ischemic brain injury. In a study involving rat models, this compound significantly reduced neurological deficits and improved cognitive functions post-stroke. Behavioral tests indicated that it not only enhanced exploratory behavior but also reduced anxiety levels in treated animals . The compound appears to interact with AMPA receptors, suggesting a mechanism that could be beneficial in treating cognitive impairments associated with ischemia.

Potential Therapeutic Uses

The compound has been investigated for its therapeutic properties, particularly in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further research into treatments for conditions such as Alzheimer's disease and other forms of dementia. The pharmacological profile indicates potential anti-inflammatory and analgesic effects, which could be leveraged in pain management strategies .

In biological assays, this compound has shown promise as an enzyme inhibitor and receptor modulator. Its interactions with various biological targets suggest that it could serve as a scaffold for developing new drugs aimed at treating a range of disorders, including those affecting the central nervous system .

Case Studies

StudyObjectiveFindings
Neuroprotection in Ischemia To evaluate cognitive improvements post-strokeSignificant reduction in neurological deficits; improved behavior in treated rats
Therapeutic Potential Investigate anti-inflammatory effectsIndications of analgesic properties; potential for pain management applications
Biological Activity Assess enzyme inhibition capabilitiesDemonstrated effectiveness as an enzyme inhibitor; potential drug development applications

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone Pyrrolidine 3-Amino, 4-phenyl, 1-ethanone 218.28* Moderate lipophilicity, H-bond donor
1-(4-Amino-piperidin-1-yl)-ethanone HCl Piperidine 4-Amino, 1-ethanone 178.66 High solubility (HCl salt)
1-[3-(6-Dimethylamino-4-CF₃-pyridyl)-phenyl]-ethanone Pyridine CF₃, dimethylamino, 1-ethanone 308.30 High metabolic stability
1-(2-Aminopyrimidin-4-yl)ethanone Pyrimidine 2-Amino, 1-ethanone 151.15 High polarity, low LogP

*Calculated based on formula C₁₂H₁₆N₂O.

Table 2: Functional Group Impact

Functional Group Example Compound Effect on Properties
Amino (-NH₂) Target compound Enhances H-bonding, solubility
Trifluoromethyl (-CF₃) CAS 1311279-36-3 Increases lipophilicity, stability
Nitro (-NO₂) CAS 887595-31-5 Raises reactivity/toxicity concerns
Dimethylamino (-NMe₂) CAS 1955561-36-0 Boosts electron density, solubility

Biological Activity

1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone, also known as a phenylpyrrolidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to other pyrrolidine derivatives, which are known for their neuroprotective and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of this compound can be described as follows:

Property Details
CAS Number [Not available]
Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. Research indicates that it may act as a positive allosteric modulator at sigma receptors, enhancing cognitive functions and exhibiting neuroprotective effects.

Key Mechanisms:

  • Sigma Receptor Modulation : The compound has shown potential in modulating sigma receptors, which are implicated in various neurological processes. Studies suggest that it enhances the effects of sigma receptor agonists, leading to improved cognitive performance in animal models .
  • Neuroprotection : In vitro studies have demonstrated that this compound can protect neurons from excitotoxicity induced by glutamate, indicating its potential as a treatment for neurodegenerative diseases .
  • Anti-inflammatory Activity : Preliminary data suggest that it may inhibit inflammatory pathways, potentially through the modulation of COX enzymes .

Research Findings and Case Studies

Recent studies have highlighted the compound's promising therapeutic applications:

Cognitive Enhancement

A study evaluated the effects of this compound on cognitive function in ischemic brain injury models. The compound significantly improved behavioral outcomes compared to control groups, suggesting its potential as a cognitive enhancer .

Neuroprotective Effects

In a series of experiments using rat cortical neurons, the compound demonstrated significant neuroprotective properties against glutamate-induced cell death. This effect was correlated with an increase in cellular viability and reduced markers of oxidative stress .

Anti-inflammatory Properties

Research investigating the anti-inflammatory potential of this compound revealed inhibition of COX enzymes, with IC50 values indicating moderate potency compared to established anti-inflammatory drugs like indomethacin .

Q & A

Q. What are the standard synthetic routes for 1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone?

The compound is typically synthesized via acylation of a substituted pyrrolidine precursor. For example, acylation using ethanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions is common . Friedel-Crafts acylation may also be employed for aryl ketone formation, with reaction parameters optimized for yield (e.g., solvent choice, temperature control) . Post-synthesis purification involves recrystallization or column chromatography to isolate the product .

Q. How is the compound characterized structurally and chemically?

Structural confirmation relies on spectroscopic techniques:

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., acetyl, pyrrolidine) and stereochemistry .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and verifying stereochemical assignments .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

  • LogP : ~3.7 (predicts lipophilicity and membrane permeability) .
  • Boiling Point : ~319°C (guides solvent selection for high-temperature reactions) .
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions necessitates inert reaction environments .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations model:

  • Electrophilicity : Absolute electronegativity (χ) and hardness (η) derived from ionization potential (I) and electron affinity (A) via χ = ½(I + A) and η = ½(I − A) .
  • Reactive Sites : Electron-deficient regions (e.g., carbonyl group) are prone to nucleophilic attack, validated by Mulliken charge analysis .

Q. What strategies resolve contradictions in spectroscopic or biological activity data?

  • Analytical Cross-Validation : Combine HPLC (purity >95%) with tandem MS to confirm molecular identity .
  • Crystallographic Refinement : SHELXL resolves ambiguous NOE signals in NMR by comparing experimental and simulated diffraction patterns .
  • Biological Replicates : Reproduce enzyme inhibition assays (e.g., IC₅₀) under controlled pH/temperature to address variability .

Q. How does structural modification influence biological activity?

  • SAR Studies : Replace the phenyl group with fluorinated analogs (e.g., 3-fluoro substitution) to enhance metabolic stability and receptor binding .
  • Protease Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) to correlate substituent effects (e.g., amino vs. hydroxyl groups) with potency .

Q. What safety protocols are critical for handling this compound in vitro?

  • PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic byproducts before disposal in certified biohazard containers .
  • Emergency Measures : Administer oxygen and rinse exposed skin with water for 15 minutes; consult toxicity databases (e.g., PubChem) for antidote guidance .

Methodological Notes

  • Stereochemical Control : Chiral HPLC or enzymatic resolution ensures enantiopurity during synthesis .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories (e.g., PubChem) for peer validation .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro studies, particularly when testing cytotoxicity .

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